2-[(3-bromophenyl)thio]Benzenemethanol
Description
Properties
CAS No. |
71474-51-6 |
|---|---|
Molecular Formula |
C13H11BrOS |
Molecular Weight |
295.20 g/mol |
IUPAC Name |
[2-(3-bromophenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C13H11BrOS/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8,15H,9H2 |
InChI Key |
HKXXNSPALDFLRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)SC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Data Tables Summarizing Preparation Parameters
Analysis of Preparation Methods
- Selectivity and yield: The radical bromination step requires precise control of reaction parameters to avoid overbromination, which reduces yield and complicates purification.
- Reaction mechanism: The nucleophilic substitution step proceeds via a classic S_N2 pathway, facilitated by base deprotonation of thiol to thiolate, which is a strong nucleophile.
- Catalytic hydrogenation: The reduction of chloromethyl intermediates to benzenemethanol derivatives is efficient with palladium or Raney nickel catalysts, offering high yields and clean conversion under mild conditions.
- Solvent effects: Polar aprotic solvents like DMF enhance nucleophilicity and favor substitution reactions, while nonpolar solvents like n-heptane are preferred for radical bromination due to their inertness and ability to dissolve organic substrates.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)thio]Benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the benzenemethanol moiety can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phenylthio derivatives.
Substitution: Various substituted phenylthio derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-bromophenyl)thio]Benzenemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)thio]Benzenemethanol involves its interaction with specific molecular targets. The thioether linkage and the bromophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms .
Comparison with Similar Compounds
Structural and Electronic Differences
- Thioether vs. Amine Functionality: The thioether group in this compound confers greater lipid solubility compared to the amine-containing analog (3-Amino-4-bromophenyl)Methanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
